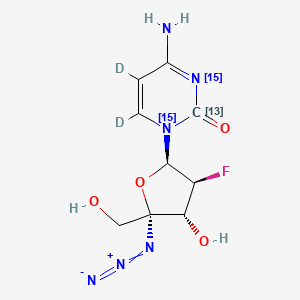
Azvudine-13C,15N2,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azvudine-13C,15N2,d2 is a labeled analog of Azvudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Azvudine. The isotopic labeling with carbon-13, nitrogen-15, and deuterium allows for precise tracking and analysis in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Azvudine-13C,15N2,d2 involves the incorporation of isotopically labeled precursors into the nucleoside structure. The process typically starts with the synthesis of labeled cytidine derivatives, which are then fluorinated and azidated to form the final compound. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the isotopic purity and chemical integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Azvudine-13C,15N2,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the azido group.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include various metabolites that retain the isotopic labels, allowing for detailed metabolic studies.
Wissenschaftliche Forschungsanwendungen
Azvudine-13C,15N2,d2 is extensively used in scientific research, including:
Chemistry: To study the reaction mechanisms and pathways of nucleoside analogs.
Biology: To investigate the metabolic fate and distribution of Azvudine in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Azvudine in the treatment of viral infections.
Industry: In the development and quality control of antiviral drugs.
Wirkmechanismus
Azvudine-13C,15N2,d2, like Azvudine, acts as a nucleoside reverse transcriptase inhibitor. It incorporates into the viral DNA during replication, leading to chain termination. The isotopic labels do not alter the mechanism of action but allow for precise tracking of the compound in biological systems. The primary molecular targets include the reverse transcriptase enzyme and viral RNA-dependent RNA polymerase.
Vergleich Mit ähnlichen Verbindungen
Remdesivir: Another nucleoside analog used for antiviral treatment.
Sofosbuvir: Used in the treatment of hepatitis C.
Tenofovir: Used in the treatment of HIV.
Uniqueness: Azvudine-13C,15N2,d2 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Unlike other nucleoside analogs, the labeled version provides insights into the precise distribution and metabolism of the compound in vivo.
Eigenschaften
Molekularformel |
C9H11FN6O4 |
|---|---|
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dideuterio(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1/i1D,2D,8+1,13+1,16+1 |
InChI-Schlüssel |
KTOLOIKYVCHRJW-AITTUAMVSA-N |
Isomerische SMILES |
[2H]C1=C([15N]([13C](=O)[15N]=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F)[2H] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















